molecular formula C6H13N B3021980 (2R,5R)-2,5-dimethylpyrrolidine CAS No. 62617-70-3

(2R,5R)-2,5-dimethylpyrrolidine

Cat. No.: B3021980
CAS No.: 62617-70-3
M. Wt: 99.17 g/mol
InChI Key: ZEBFPAXSQXIPNF-PHDIDXHHSA-N
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Description

(2R,5R)-2,5-dimethylpyrrolidine is a chiral organic compound with the molecular formula C6H13N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two methyl groups at the 2 and 5 positions in the ® configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2,5-dimethylpyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2,5-dimethylpyrrole using a chiral catalyst. This method ensures the selective formation of the (2R,5R) isomer. Another route involves the reduction of 2,5-dimethylpyrrolidin-2-one using a suitable reducing agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral catalysts to achieve the desired enantioselectivity. The reaction conditions are optimized to maximize yield and purity, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2,5-dimethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: N-substituted pyrrolidines.

Scientific Research Applications

Chemistry

In chemistry, (2R,5R)-2,5-dimethylpyrrolidine is used as a chiral building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds, which are essential in asymmetric synthesis.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and chiral recognition processes. Its unique structure allows researchers to investigate the effects of chirality on biological activity.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its chiral properties are crucial in the development of drugs with specific enantiomeric forms, which can have different therapeutic effects.

Industry

Industrially, the compound is used in the production of agrochemicals and fine chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (2R,5R)-2,5-dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into chiral binding sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5S)-2,5-dimethylpyrrolidine
  • (2R,5S)-2,5-dimethylpyrrolidine
  • (2S,5R)-2,5-dimethylpyrrolidine

Uniqueness

(2R,5R)-2,5-dimethylpyrrolidine is unique due to its specific ® configuration at both the 2 and 5 positions. This configuration imparts distinct stereochemical properties, making it different from its diastereomers and enantiomers. The compound’s unique chiral structure is crucial in applications requiring high enantioselectivity, such as asymmetric synthesis and chiral recognition studies.

Properties

IUPAC Name

(2R,5R)-2,5-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBFPAXSQXIPNF-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348946
Record name (2R,5R)-2,5-dimethylpyrrolidine
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Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39713-72-9, 62617-70-3
Record name 2,5-Dimethylpyrrolidine, trans-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylpyrrolidine, (2R,5R)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,5R)-2,5-dimethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62617-70-3
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Record name 2,5-DIMETHYLPYRROLIDINE, TRANS-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,5-DIMETHYLPYRROLIDINE, (2R,5R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5354Q1C1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the specific stereochemistry of (2R,5R)-2,5-dimethylpyrrolidine important?

A1: The chirality of this compound is crucial for its role as a chiral auxiliary. In asymmetric synthesis, the goal is often to create a molecule with a specific stereocenter (a carbon atom with four different groups attached). By using a chiral auxiliary like this compound, chemists can influence the stereochemical outcome of a reaction, favoring the formation of one enantiomer (mirror image) over the other. This is particularly important in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. [, ]

Q2: How is this compound used in organic synthesis?

A2: One common use of this compound is in the formation of chiral enamines. [] Enamines are versatile intermediates in organic synthesis, and their chirality, influenced by the this compound, can be transferred to the final product. For example, researchers have used this compound-derived enamines in the synthesis of 2-substituted 2-alkoxycarbonylcycloalkanones. []

Q3: Have there been any challenges in using this compound as a chiral auxiliary?

A3: While this compound has shown promise in asymmetric synthesis, there have been challenges in achieving high enantioselectivity in some reactions. For instance, in the alkylation of extended enolates derived from this compound enamines, only modest enantiomeric excesses (up to 33% ee) were observed. [] This suggests that the steric hindrance imposed by the two methyl groups on the pyrrolidine ring might hinder the approach of reactants in some cases, limiting the overall stereochemical control.

Q4: Are there alternative synthetic routes for this compound?

A4: Yes, researchers have developed improved synthetic routes for (−)-(2R,5R)-2,5-dimethylpyrrolidine to address potential limitations in its accessibility. [] These improved syntheses are crucial for further exploring the utility of this chiral auxiliary in diverse chemical transformations and for potentially scaling up its production for broader applications in asymmetric synthesis.

Q5: Beyond enamine formation, are there other applications of this compound?

A5: Researchers have investigated the use of this compound in Claisen rearrangements, specifically the fluoroacetamide acetal Claisen rearrangement of N-fluoroacetyl-trans-(2R,5R)-2,5-dimethylpyrrolidine. [] This highlights the potential for exploring the utility of this compound beyond enamine chemistry and in developing new methodologies for synthesizing complex molecules with specific stereochemical configurations.

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